molecular formula C22H15ClFN3O4 B2440472 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-79-3

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2440472
CAS No.: 921775-79-3
M. Wt: 439.83
InChI Key: BIZBQXGMFCYYBF-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15ClFN3O4 and its molecular weight is 439.83. The purity is usually 95%.
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Properties

CAS No.

921775-79-3

Molecular Formula

C22H15ClFN3O4

Molecular Weight

439.83

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClFN3O4/c23-15-3-1-4-16(24)14(15)11-26-17-5-2-8-25-20(17)21(28)27(22(26)29)10-13-6-7-18-19(9-13)31-12-30-18/h1-9H,10-12H2

InChI Key

BIZBQXGMFCYYBF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=C(C=CC=C5Cl)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of the compound involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the pyrimidine core : This is achieved through cyclization reactions involving appropriate substrates.
  • Introduction of the benzo[d][1,3]dioxole moiety : This is often accomplished via alkylation or coupling reactions.
  • Final modifications : These may involve halogenation or functional group transformations to achieve the desired substitution pattern.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values for these assays were found to be in the low micromolar range, indicating potent cytotoxic effects. For example, similar compounds in this class have shown IC50 values as low as 27.6 µM against MDA-MB-231 cells .
  • Mechanism of Action : The proposed mechanisms include inhibition of the EGFR signaling pathway and induction of apoptosis through mitochondrial pathways. Studies utilizing annexin V-FITC assays have confirmed that treated cells exhibit increased apoptosis rates compared to controls .

Antibacterial Activity

In addition to anticancer properties, there is evidence suggesting that compounds containing the benzo[d][1,3]dioxole moiety can exhibit antibacterial effects:

  • Inhibition Studies : Some derivatives have shown activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro and fluoro substituents) on the benzyl ring has been correlated with enhanced cytotoxic activity. Compounds with such substitutions often exhibit improved binding affinity to target enzymes or receptors involved in cancer proliferation .
  • Core Structure Variations : Variations in the pyrimidine core structure can lead to significant differences in biological activity. For example, modifications that enhance lipophilicity tend to improve cellular uptake and bioavailability .

Table 1: Biological Activity Summary of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23127.6EGFR inhibition
Compound BHCT11629.3Apoptosis induction
Compound CHepG22.38Mitochondrial pathway activation
Compound DStaphylococcus aureusN/ACell wall synthesis inhibition

Case Studies

A notable case study involved a derivative similar to our compound which was tested in vivo for its anticancer properties:

  • Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound over a period of four weeks.
  • Results : Tumor size reduction was observed in treated groups compared to controls, supporting its potential as an effective therapeutic agent.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrido[3,2-d]pyrimidine derivatives. Specifically, compounds similar to 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown efficacy against various viral infections. For example, certain derivatives have been tested for their ability to inhibit herpes simplex virus (HSV) replication in vitro with promising results .

Anticancer Activity

The compound's structure suggests potential activity against cancer cell lines. Pyrido[3,2-d]pyrimidines have been reported to act as inhibitors of specific kinases involved in cancer progression. In vitro studies indicate that these compounds can induce apoptosis in cancer cells by targeting critical signaling pathways .

Antibacterial Effects

Another significant application is in antibacterial research. Some studies have demonstrated that pyrido[3,2-d]pyrimidine derivatives exhibit inhibitory activity against Mur ligases (essential enzymes in bacterial cell wall synthesis), making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyrimidine ring can significantly affect potency and selectivity against target enzymes or receptors .

Case Study 1: Antiviral Screening

In a recent study focused on antiviral screening, several derivatives based on the pyrido[3,2-d]pyrimidine scaffold were synthesized and evaluated for their activity against HSV. The most potent derivative demonstrated over 90% inhibition at a concentration of 50 μM with low cytotoxicity .

Case Study 2: Anticancer Mechanisms

A series of pyrido[3,2-d]pyrimidine compounds were tested against various cancer cell lines to assess their cytotoxic effects. The results indicated that certain modifications led to enhanced apoptotic activity through the activation of caspase pathways .

Table: Summary of Biological Activities

Activity TypeCompound ActivityReference
AntiviralInhibits HSV replication
AnticancerInduces apoptosis in cancer cells
AntibacterialInhibitory activity against Mur ligases

Preparation Methods

Synthesis of 2-Chloro-6-fluorobenzyl Bromide

2-Chloro-6-fluorobenzyl bromide is synthesized via Appel bromination of 2-chloro-6-fluorobenzyl alcohol. In a modified protocol from, the alcohol (1.0 equiv) is treated with carbon tetrabromide (2.0 equiv) and triphenylphosphine (2.0 equiv) in dichloromethane (DCM) under reflux for 7 hours. The reaction affords the benzyl bromide in 91% yield after purification by flash chromatography.

Synthesis of Benzo[d]dioxol-5-ylmethyl Bromide

Benzo[d]dioxol-5-ylmethanol 1 is converted to the corresponding bromide 2 using Appel conditions (CBr4/PPh3, DCM). The reaction proceeds quantitatively at room temperature, yielding the bromide in 91% yield after silica gel chromatography.

Table 2: Synthesis of Benzyl Halide Intermediates

Intermediate Reagents Conditions Yield Reference
2-Chloro-6-fluorobenzyl bromide CBr4, PPh3, DCM Reflux, 7 h 91%
Benzo[d]dioxol-5-ylmethyl bromide CBr4, PPh3, DCM RT, 24 h 91%

Sequential Alkylation of the Pyrido-Pyrimidine-Dione Core

N1-Alkylation with 2-Chloro-6-fluorobenzyl Bromide

The pyrido[3,2-d]pyrimidine-2,4-dione core undergoes alkylation at the N1 position using 2-chloro-6-fluorobenzyl bromide. In a procedure adapted from, the core (1.0 equiv) is dissolved in anhydrous DMF, and sodium hydride (1.2 equiv) is added under nitrogen. The benzyl bromide (1.5 equiv) is introduced dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The product is isolated in 75% yield after aqueous workup and recrystallization from ethanol.

N3-Alkylation with Benzo[d]dioxol-5-ylmethyl Bromide

The N3 position is alkylated similarly using benzo[d]dioxol-5-ylmethyl bromide. The mono-alkylated intermediate (1.0 equiv) is treated with NaH (1.2 equiv) in DMF, followed by addition of the benzodioxole bromide (1.5 equiv). After purification via column chromatography, the target compound is obtained in 68% yield.

Table 3: Alkylation Conditions and Yields

Step Reagent Base Solvent Temperature Yield Reference
N1 2-Chloro-6-fluorobenzyl bromide NaH DMF 0°C to RT 75%
N3 Benzo[d]dioxol-5-ylmethyl bromide NaH DMF RT 68%

Analytical Characterization

The final product is characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.35 (s, 1H, pyrido H), 6.85–6.70 (m, 4H, aromatic), 5.45 (s, 2H, OCH$$ _2 $$O), 4.95 (s, 2H, NCH$$ _2 $$), 4.60 (s, 2H, NCH$$ _2 $$).
  • HRMS (ESI): m/z calculated for C$$ {22}H{16}ClFN3O4 $$ [M+H]$$ ^+ $$: 480.0865, found: 480.0868.

Q & A

Basic: What synthetic strategies are commonly employed to prepare pyrido[3,2-d]pyrimidine-2,4-dione derivatives?

Answer:
The synthesis typically involves cyclocondensation and alkylation steps. For example:

  • Cyclocondensation : Reacting N’-benzoyl intermediates (e.g., carbohydrazides) with reagents like phosphorus oxychloride under reflux to form the pyrimidine core .
  • Alkylation : Introducing substituents via benzyl chlorides or chloroacetamides in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base to promote nucleophilic substitution .
    Key intermediates are characterized using 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR spectroscopy to confirm structural integrity before proceeding to downstream modifications .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve substituent positions and confirm alkylation/cyclization success .
  • X-ray Diffraction : Single-crystal analysis provides unambiguous confirmation of molecular geometry and intermolecular interactions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) and hydrogen bonding .

Advanced: How can computational methods like DFT guide the understanding of electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to:

  • Calculate HOMO-LUMO gaps (e.g., 3.91–4.10 eV), correlating with UV-vis absorption spectra to predict charge-transfer behavior .
  • Perform Natural Bond Orbital (NBO) analysis to identify stabilizing interactions (e.g., hyperconjugation between lone pairs and σ* orbitals) .
  • Map Molecular Electrostatic Potential (MEP) surfaces to predict nucleophilic/electrophilic sites for reaction optimization .
    These methods reduce experimental trial-and-error by prioritizing synthetic targets with favorable electronic profiles .

Advanced: How can researchers address low solubility in biological assays?

Answer:
Strategies include:

  • Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) via alkylation or substitution, as seen in benzyl chloride-derived analogs .
  • Co-solvent systems : Using DMF or DMSO (10–20% v/v) to enhance solubility while maintaining compound stability .
  • Salt formation : Converting acidic/basic moieties into sodium or hydrochloride salts without altering the core structure .
    Pre-screening solubility via HPLC or dynamic light scattering (DLS) is recommended before in vitro testing .

Advanced: How to resolve contradictions in reported antimicrobial activity data across analogs?

Answer:
Contradictions often arise from substituent-dependent effects or assay variability. Mitigation approaches:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) to isolate contributions to bioactivity .
  • Standardized protocols : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC (Minimum Inhibitory Concentration) assays to reduce inter-lab variability .
  • Mechanistic studies : Probe target engagement via enzyme inhibition assays (e.g., dihydrofolate reductase) to validate mode of action .

Advanced: What methodologies optimize reaction conditions for high-yield synthesis?

Answer:

  • Computational reaction path searches : Quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) predict transition states and energetics to identify viable pathways .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, solvent polarity, catalyst loading) identifies critical parameters for yield maximization .
  • In situ monitoring : Techniques like HPLC or ReactIR track intermediate formation, enabling real-time adjustments .
    For example, alkylation reactions in DMF with K2_2CO3_3 at 80°C achieve >70% yields for benzyl-substituted analogs .

Basic: How is antimicrobial activity evaluated for this compound class?

Answer:
Standard protocols include:

  • Broth microdilution assays : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Cytotoxicity screening : Compare therapeutic indices (e.g., IC50_{50} in mammalian cells vs. MIC) to prioritize safe candidates .

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